An In-depth Technical Guide to 6-Fluoropyridine-2-sulfonamide: Properties, Synthesis, and Applications

An In-depth Technical Guide to 6-Fluoropyridine-2-sulfonamide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoropyridine-2-sulfonamide is a heterocyclic organic compound that has garnered interest within the field of medicinal chemistry. As a derivative of both pyridine and sulfonamide, it belongs to a class of compounds known for a wide array of pharmacological activities.[1][2][3] The incorporation of a fluorine atom into the pyridine ring can significantly modulate the compound's physicochemical properties, such as its lipophilicity and metabolic stability, making it an attractive building block in drug discovery programs.[4] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of 6-fluoropyridine-2-sulfonamide, offering valuable insights for researchers engaged in the design and development of novel therapeutic agents.

Chemical Structure and Properties

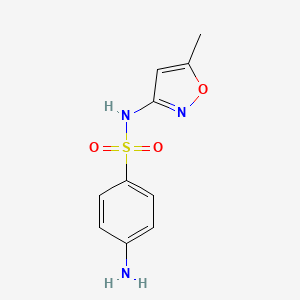

6-Fluoropyridine-2-sulfonamide is characterized by a pyridine ring substituted with a fluorine atom at the 6-position and a sulfonamide group at the 2-position.

Molecular Structure:

Caption: 2D structure of 6-Fluoropyridine-2-sulfonamide.

Table 1: Core Chemical Properties of 6-Fluoropyridine-2-sulfonamide

| Property | Value | Source |

| CAS Number | 124433-70-1 | [5] |

| Molecular Formula | C5H5FN2O2S | [5] |

| Molecular Weight | 176.17 g/mol | [5] |

| IUPAC Name | 6-fluoropyridine-2-sulfonamide | [5] |

| SMILES | NS(=O)(=O)C1=NC(F)=CC=C1 | [5] |

| Melting Point | 110-111 °C | PrepChem.com |

| Appearance | Tan solid | PrepChem.com |

| Purity | Typically ≥95% | [6] |

| Predicted XlogP | 0.2 | [7] |

Synthesis and Purification

A common synthetic route to 6-Fluoropyridine-2-sulfonamide involves the deprotection of a protected sulfonamide precursor. The following protocol is adapted from established chemical synthesis methods.

Synthesis Workflow Diagram:

Caption: Workflow for the synthesis of 6-Fluoropyridine-2-sulfonamide.

Experimental Protocol: Synthesis of 6-Fluoropyridine-2-sulfonamide

Materials:

-

N-(1,1-dimethylethyl)-6-fluoro-2-pyridinesulfonamide

-

Trifluoroacetic acid (TFA)

-

Diethyl ether

Procedure:

-

To 100 ml of trifluoroacetic acid, add 11.6 g (50 mmol) of N-(1,1-dimethylethyl)-6-fluoro-2-pyridinesulfonamide.

-

Heat the mixture to reflux and maintain for two days. The trifluoroacetic acid serves as both the solvent and the deprotecting agent, cleaving the tert-butyl group from the sulfonamide nitrogen.

-

After the reaction is complete, remove the volatile components, primarily trifluoroacetic acid, under reduced pressure (in vacuo).

-

The resulting residue is then triturated with diethyl ether. This process involves washing the solid with the solvent to remove any remaining impurities, yielding the final product as a tan solid.

Spectroscopic Analysis

While specific experimental spectra for 6-Fluoropyridine-2-sulfonamide are not widely published, the expected spectral characteristics can be inferred based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Expected):

-

Aromatic Protons (3H): The three protons on the pyridine ring would appear in the aromatic region (typically δ 7.0-8.5 ppm). Due to the electron-withdrawing effects of the fluorine and sulfonamide groups, these protons would likely be shifted downfield. The coupling patterns would be complex due to H-H and H-F coupling.

-

Sulfonamide Protons (2H): The two protons on the sulfonamide nitrogen would likely appear as a broad singlet. Its chemical shift can be variable and is dependent on the solvent and concentration.

¹³C NMR Spectroscopy (Expected):

-

Pyridine Carbons (5C): Five distinct signals would be expected in the aromatic region (typically δ 110-165 ppm). The carbon attached to the fluorine atom would show a large C-F coupling constant. The carbon attached to the sulfonamide group would also be significantly shifted.

FT-IR Spectroscopy (Expected):

-

N-H Stretching: The sulfonamide N-H bonds would exhibit stretching vibrations in the region of 3200-3400 cm⁻¹.

-

S=O Stretching: The sulfonyl group will show two characteristic strong absorption bands corresponding to asymmetric and symmetric stretching, typically around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively.

-

C-F Stretching: A strong absorption band for the C-F bond is expected in the range of 1250-1000 cm⁻¹.

-

Aromatic C=C and C=N Stretching: These vibrations will appear in the 1600-1400 cm⁻¹ region.

Mass Spectrometry (Expected):

-

Molecular Ion (M+): The molecular ion peak would be expected at m/z 176.

-

Protonated Molecule ([M+H]+): In ESI-MS, the protonated molecule would be observed at m/z 177.[7]

-

Fragmentation: A characteristic fragmentation pattern for aromatic sulfonamides is the loss of sulfur dioxide (SO₂), which would result in a fragment ion at m/z 112.[7]

Reactivity and Safety

Stability: 6-Fluoropyridine-2-sulfonamide is generally stable under standard laboratory conditions. It should be stored in a cool, dry place away from incompatible materials.

Reactivity: The sulfonamide group can undergo various chemical transformations, and the pyridine ring can participate in substitution reactions. The fluorine atom can also be a site for nucleophilic aromatic substitution under certain conditions.

Safety and Handling: 6-Fluoropyridine-2-sulfonamide is classified as a hazardous substance.[5]

-

Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[5]

-

Precautionary Measures:

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5]

-

Wear protective gloves, protective clothing, eye protection, and face protection.[5]

-

Use only outdoors or in a well-ventilated area.[8]

-

In case of contact with skin, wash with plenty of soap and water.[8]

-

If in eyes, rinse cautiously with water for several minutes.[8]

-

Always consult the Safety Data Sheet (SDS) before handling this compound.

Applications in Drug Discovery

The pyridine sulfonamide scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities.[3] These activities include antibacterial, antiviral, anticancer, and anti-inflammatory properties.[2][3][9]

Role as a Bioisostere and Building Block: The sulfonamide group is often used as a bioisostere for carboxylic acids, providing a stable, non-hydrolyzable alternative that can engage in similar hydrogen bonding interactions with biological targets. The 6-fluoropyridine-2-sulfonamide moiety, in particular, offers a versatile platform for the synthesis of more complex molecules. The fluorine atom can enhance binding affinity, improve metabolic stability, and fine-tune the electronic properties of the molecule.

Potential Therapeutic Areas:

-

Anticancer Agents: Many sulfonamide derivatives have been investigated as anticancer agents, with some acting as inhibitors of carbonic anhydrase or kinases involved in tumor progression.[3]

-

Antimicrobial Agents: The sulfonamide class of drugs has a long history as antibacterial agents, and novel derivatives continue to be explored to combat drug-resistant pathogens.[1][10]

-

Enzyme Inhibitors: The ability of the sulfonamide group to coordinate with metal ions in enzyme active sites makes it a key pharmacophore for the design of various enzyme inhibitors.

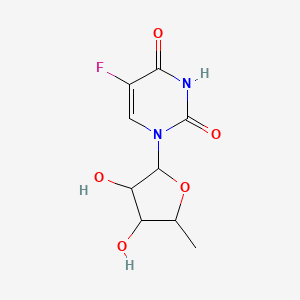

Illustrative Biological Pathway: Inhibition of Folic Acid Synthesis

While not specific to 6-fluoropyridine-2-sulfonamide, the classical mechanism of action for antibacterial sulfonamides is the inhibition of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.

Caption: General mechanism of antibacterial sulfonamides.

Conclusion

6-Fluoropyridine-2-sulfonamide is a valuable chemical entity with significant potential in the field of drug discovery and development. Its unique combination of a fluorinated pyridine ring and a sulfonamide functional group provides a foundation for the design of novel molecules with tailored biological activities. This guide has provided a detailed overview of its chemical properties, a practical synthesis protocol, and an exploration of its potential applications, serving as a foundational resource for researchers in medicinal chemistry.

References

- Al-Ostath, A. I., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Journal of Chemical Reviews, 2(3), 193-211.

-

PubChem. (n.d.). 6-fluoropyridine-2-sulfonamide. Retrieved from [Link]

- Qadir, M. A., Ahmed, M., & Iqbal, M. (2015). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs.

- Ivanov, I., et al. (2024). Synthesis, Mechanism of action And Characterization of Sulphonamide. International Journal of Current Science and Engineering, 4(1), 1-8.

- Das, S. K., & Islam, M. S. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Chemistry Research, 9(4), 535-550.

- Ali, M. A., & Jasim, L. S. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research, 4(1), 001-015.

- Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, 7(2), 130-150.

- Ahamed, L. S., et al. (2025). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM analysis, and identification of the pharmacophore sites. Moroccan Journal of Chemistry, 13(1), 1-15.

- Ball, N. D. (2022). Sulfondiimidamides unlocked as new S(VI) hubs for synthesis and drug discovery. Chem, 8(4), 934-936.

- Qadir, M. A., Ahmed, M., & Iqbal, M. (2015). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs.

Sources

- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulfonamide derivatives: Synthesis and applications | International Journal of Frontiers in Chemistry and Pharmacy Research [frontiersrj.com]

- 3. ajchem-b.com [ajchem-b.com]

- 4. Sulfondiimidamides unlocked as new S(VI) hubs for synthesis and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6-fluoropyridine-2-sulfonamide 97% | CAS: 124433-70-1 | AChemBlock [achemblock.com]

- 6. BLDpharm - Bulk Product Details [bldpharm.com]

- 7. PubChemLite - 6-fluoropyridine-2-sulfonamide (C5H5FN2O2S) [pubchemlite.lcsb.uni.lu]

- 8. aksci.com [aksci.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]